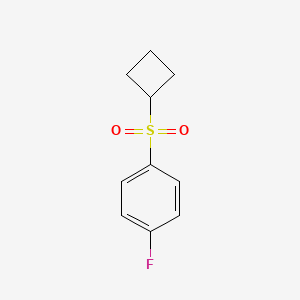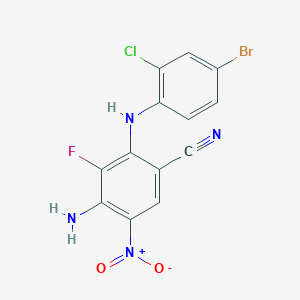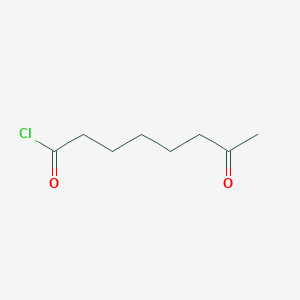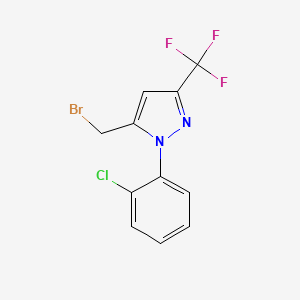
Benzene, 1-(cyclobutylsulfonyl)-4-fluoro-
Übersicht
Beschreibung
Benzene, 1-(cyclobutylsulfonyl)-4-fluoro-: is an aromatic compound with a benzene ring substituted with a cyclobutylsulfonyl group at the 1-position and a fluorine atom at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclobutylsulfonylation of Benzene: The synthesis begins with the sulfonylation of benzene using cyclobutylsulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Fluorination: The introduction of the fluorine atom at the 4-position can be achieved through electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a more selective reagent like Selectfluor. The reaction conditions often involve a solvent like dichloromethane and a catalyst such as iron(III) fluoride.
Industrial Production Methods: Industrial production of Benzene, 1-(cyclobutylsulfonyl)-4-fluoro- would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of catalysts like iron(III) chloride or sulfuric acid.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Introduction of various electrophiles leading to multi-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Exploration of its potential as a pharmacophore in drug design, particularly for its fluorine atom which can enhance biological activity and metabolic stability.
Industry:
Materials Science: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which Benzene, 1-(cyclobutylsulfonyl)-4-fluoro- exerts its effects is largely dependent on its interactions with other molecules. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-(methylsulfonyl)-4-fluoro-
- Benzene, 1-(ethylsulfonyl)-4-fluoro-
- Benzene, 1-(propylsulfonyl)-4-fluoro-
Comparison:
- Uniqueness: The cyclobutylsulfonyl group in Benzene, 1-(cyclobutylsulfonyl)-4-fluoro- provides a unique steric and electronic environment compared to other alkylsulfonyl groups. This can lead to different reactivity and interaction profiles.
- Reactivity: The size and shape of the cyclobutyl group can influence the compound’s reactivity in substitution and addition reactions, potentially offering advantages in specific synthetic applications.
Eigenschaften
IUPAC Name |
1-cyclobutylsulfonyl-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2S/c11-8-4-6-10(7-5-8)14(12,13)9-2-1-3-9/h4-7,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETCYWMWXDRJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1397747.png)

![9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1397749.png)




